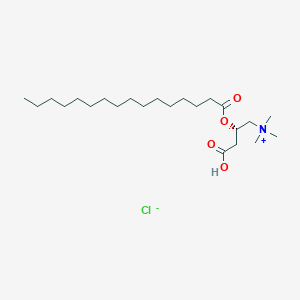

D-Palmitoylcarnitine chloride

Descripción general

Descripción

D-Palmitoylcarnitine chloride (D-PalmCl) is an important compound in biological and medical research. It is a form of carnitine, an essential nutrient for the human body, and is found in many foods, including red meat, dairy, and some vegetables. D-PalmCl is used to study the role of carnitine in metabolism and to study the effects of carnitine on various biochemical and physiological processes. In addition, it has been used to investigate the effects of carnitine on various diseases and disorders, including diabetes, obesity, and Alzheimer’s disease.

Aplicaciones Científicas De Investigación

Biomarker in Type 2 Diabetes

D-Palmitoylcarnitine has been identified as a novel metabolic marker in the context of type 2 diabetes. A study found that palmitoylcarnitine was consistently associated with an increased risk of developing type 2 diabetes in two independent cohorts of Chinese adults. This finding could provide new insights into the aetiology of type 2 diabetes and potentially offer a novel biomarker for its early detection (Qiu et al., 2016).

Involvement in Glaucoma

In the field of ophthalmology, particularly concerning glaucoma, metabolomic studies have revealed that palmitoylcarnitine is among the metabolic pathways showing significant differences in blood plasma between glaucoma patients and healthy controls. This insight emphasizes the potential of palmitoylcarnitine in advancing personalized treatment approaches and enhancing our understanding of glaucoma's pathophysiology (Barbosa-Breda et al., 2017).

Understanding Alcohol Use Disorders

Research on alcohol use disorders (AUDs) has indicated connections between carnitine metabolism, including palmitoylcarnitine, and the pathophysiology of AUDs. The studies suggest that alcohol use impacts carnitine metabolism, particularly in conditions like alcoholic cirrhosis. This relationship could form a foundation for future research, potentially leading to novel treatment approaches for AUDs (Bota et al., 2021).

Metabolomic Analysis in Various Conditions

Palmitoylcarnitine has been highlighted in studies focusing on metabolomic analysis in various medical conditions, such as type 2 diabetes, ophthalmological diseases, and more. These analyses help in identifying potential biomarkers and gaining insights into the disease mechanisms, paving the way for targeted interventions and personalized medicine approaches (Sun et al., 2019; Nazifova-Tasinova et al., 2020).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of D-Palmitoylcarnitine chloride is carnitine palmitoyltransferase (CPT) . CPT is an enzyme that plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation .

Mode of Action

This compound inhibits carnitine palmitoyltransferase, with a Ki value of 2.1 mM for 14C-palmitoylcarnitine synthesis by erythrocyte membranes . It also inhibits complex IV, leading to an increase in reactive oxygen species (ROS) production and activation of the Reperfusion Injury Salvage Kinases (RISK) pathway .

Biochemical Pathways

This compound is involved in the tricarboxylic acid cycle (TCA cycle) and fatty acid metabolism . It inhibits complex IV, which is part of the electron transport chain in mitochondria, leading to an increase in ROS production . This ROS production activates the RISK pathway, which plays a role in cardioprotection .

Pharmacokinetics

It is known that it can reach high tissue concentrations during early reperfusion . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of complex IV by this compound leads to an increase in ROS production. This ROS production activates the RISK pathway, which plays a role in cardioprotection . It also has effects on fatty acid and glucose metabolism, which could be beneficial in the treatment of type 2 diabetes mellitus and obesity .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its effects on cardiac electrophysiology can promote arrhythmic muscle behavior . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Análisis Bioquímico

Biochemical Properties

D-Palmitoylcarnitine chloride is involved in the process of β-oxidation, a metabolic pathway that breaks down fatty acids to produce energy in the form of ATP . This compound interacts with the enzyme carnitine palmitoyltransferase, which is essential for the translocation of fatty acids across the mitochondrial membrane .

Cellular Effects

In cellular processes, this compound influences cell function by delivering palmitate for fatty acid oxidation and energy production

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits carnitine palmitoyltransferase with a Ki value of 2.1 mM for 14C-palmitoylcarnitine synthesis by erythrocyte membranes .

Metabolic Pathways

This compound is involved in the tricarboxylic acid cycle (TCA), a central metabolic pathway in all aerobic organisms . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported into mitochondria via carnitine palmitoyl transferase II . This process is crucial for the delivery of palmitate for fatty acid oxidation and energy production.

Subcellular Localization

The subcellular localization of this compound is primarily within mitochondria, where it plays a key role in the β-oxidation of fatty acids

Propiedades

IUPAC Name |

[(2S)-3-carboxy-2-hexadecanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMKNLFIHBMGQT-BOXHHOBZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

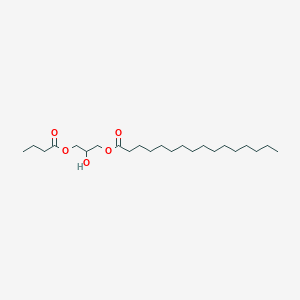

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

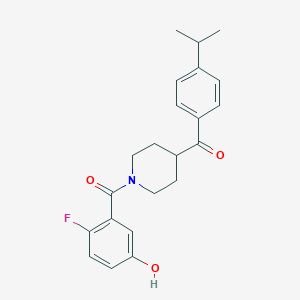

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B3026160.png)

![11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one](/img/structure/B3026168.png)

![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)

![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B3026181.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride](/img/structure/B3026182.png)